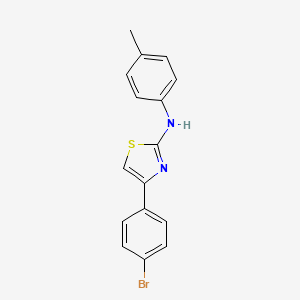![molecular formula C24H28N4O3 B10872007 3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10872007.png)
3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is known for its unique chemical structure, which combines a chromene ring with a pyrimidine moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methoxyphenol with diethylaminoethyl chloride in the presence of a base to form the intermediate. This intermediate is then cyclized with a suitable reagent to form the chromeno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol involves its interaction with specific molecular targets. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol
- 3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
Uniqueness
Compared to similar compounds, 3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol exhibits unique properties due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C24H28N4O3 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-4-imino-5-(2-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-8-ol |
InChI |
InChI=1S/C24H28N4O3/c1-4-27(5-2)12-13-28-15-26-24-22(23(28)25)21(17-8-6-7-9-19(17)30-3)18-11-10-16(29)14-20(18)31-24/h6-11,14-15,21,25,29H,4-5,12-13H2,1-3H3 |
InChI-Schlüssel |
MSSXPLMAXBJPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10871924.png)

![3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10871926.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871927.png)
![{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide](/img/structure/B10871929.png)
![8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10871932.png)
![2-(4-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871935.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetonitrile](/img/structure/B10871936.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10871939.png)
![N'-{2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide](/img/structure/B10871943.png)
![2-(4-ethylpiperazin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10871948.png)
![2,2,2-trichloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]acetamide](/img/structure/B10871964.png)
![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10871984.png)
![16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871989.png)
